TBK1/IKKepsilon-IN-1

TBK1 inhibitor IKKε inhibitor innate immunity

TBK1/IKKepsilon-IN-1 (CAS 2058264-32-5, MW 498.53, molecular formula C₂₈H₂₆N₄O₅) is a synthetic small-molecule dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), two highly homologous non-canonical IKK kinases critically involved in innate immune signaling, type I interferon induction, and oncogenic pathways. The compound is chemically defined as 6-(7-(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)furo[3,2-b]pyridin-2-yl)-5-methoxy-N,N-dimethylnicotinamide and originates from patent US20160376283 A1 (Merck Patent GmbH), where it is designated as Compound 274 in Example 60.

Molecular Formula C28H26N4O5
Molecular Weight 498.5 g/mol
Cat. No. B12083297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBK1/IKKepsilon-IN-1
Molecular FormulaC28H26N4O5
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC
InChIInChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3
InChIKeyQHZNENVHULXUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBK1/IKKepsilon-IN-1: A Patent-Derived Dual TBK1/IKKε Inhibitor with Furo[3,2-b]pyridine Scaffold Chemistry


TBK1/IKKepsilon-IN-1 (CAS 2058264-32-5, MW 498.53, molecular formula C₂₈H₂₆N₄O₅) is a synthetic small-molecule dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), two highly homologous non-canonical IKK kinases critically involved in innate immune signaling, type I interferon induction, and oncogenic pathways . The compound is chemically defined as 6-(7-(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)furo[3,2-b]pyridin-2-yl)-5-methoxy-N,N-dimethylnicotinamide and originates from patent US20160376283 A1 (Merck Patent GmbH), where it is designated as Compound 274 in Example 60 [1]. The compound exhibits IC₅₀ values below 100 nM against both TBK1 and IKKε in cell-free enzymatic assays .

Why TBK1/IKKepsilon-IN-1 Cannot Be Substituted by Other TBK1/IKKε Dual Inhibitors Without Quantitative Justification


The TBK1/IKKε inhibitor landscape encompasses compounds with markedly divergent potency ratios, selectivity fingerprints, and scaffold chemotypes. For example, MRT67307 displays an 8.4-fold potency differential favoring TBK1 over IKKε and carries significant ULK1/ULK2 off-target activity (IC₅₀ 45 and 38 nM, respectively) , while BX795 is primarily a PDK1 inhibitor (IC₅₀ 6 nM) with TBK1/IKKε as secondary targets . TBK1/IKKε-IN-1, built upon a furo[3,2-b]pyridine core rather than the more common aminopyrimidine scaffold, exhibits balanced sub-100 nM dual potency in cell-free assays as reported in its originating patent . Without direct head-to-head experimental comparison data, substituting this compound with ostensibly similar dual TBK1/IKKε inhibitors based solely on nominal target overlap risks introducing unanticipated selectivity liabilities, differential cellular pharmacology, or divergent physicochemical properties that may confound experimental interpretation.

TBK1/IKKepsilon-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


TBK1/IKKepsilon-IN-1 Balanced Dual Potency vs. MRT67307 Asymmetric TBK1/IKKε Inhibition Profile

TBK1/IKKepsilon-IN-1 exhibits balanced dual inhibitory potency with both TBK1 and IKKε IC₅₀ values reported as <100 nM (patent-derived, Compound 274, Example 60) . In contrast, the widely used comparator MRT67307 displays a pronounced 8.4-fold potency asymmetry: TBK1 IC₅₀ = 19 nM vs. IKKε IC₅₀ = 160 nM at 0.1 mM ATP in vitro . This differential in target engagement balance means that at concentrations yielding equivalent TBK1 inhibition, MRT67307 produces substantially weaker IKKε blockade than would be expected from TBK1/IKKepsilon-IN-1. For experimental designs requiring concurrent and equipotent suppression of both kinases—such as studies of innate immune signaling where TBK1 and IKKε exhibit functional redundancy—this balanced profile represents a meaningful selection criterion.

TBK1 inhibitor IKKε inhibitor innate immunity kinase selectivity cell-free assay

TBK1/IKKepsilon-IN-1 Furo[3,2-b]pyridine Scaffold Differentiates from Aminopyrimidine-Based TBK1/IKKε Inhibitors

TBK1/IKKepsilon-IN-1 is constructed around a furo[3,2-b]pyridine core scaffold—specifically 6-(7-(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)furo[3,2-b]pyridin-2-yl)-5-methoxy-N,N-dimethylnicotinamide—as defined in patent US20160376283 A1 . This chemotype is structurally distinct from the aminopyrimidine scaffold that dominates earlier-generation dual TBK1/IKKε inhibitors, including BX795 (N-(5-(5-(4-aminopiperidin-1-yl)pyridin-2-ylamino)pyrimidin-4-yl)-2-cyclopropylpyrimidine-4-carboxamide) and MRT67307 (a BX795-derived aminopyrimidine analog) . Scaffold differentiation carries implications for kinase selectivity: the aminopyrimidine series shows known off-target activity at PDK1 (BX795 IC₅₀ = 6 nM) and ULK1/ULK2 (MRT67307 IC₅₀ = 45 and 38 nM), while the distinct furo[3,2-b]pyridine chemotype may engage the ATP-binding pocket through a different interaction geometry, potentially altering the selectivity fingerprint.

kinase inhibitor scaffold chemical biology furopyridine medicinal chemistry TBK1 chemotype

TBK1/IKKepsilon-IN-1 Is Explicitly Named in an Organoid Culture Patent Alongside Competitor TBK1/IKKε Inhibitors

Patent CN120813681A (Peking University), titled 'Establishing a novel human tissue organoid culture system,' explicitly enumerates TBK1/IKKepsilon-IN-1 among a defined group of TBK1/IKKε inhibitors for use in human normal tissue-derived and tumor tissue-derived organoid culture methods [1]. The patent lists a total of 12 TBK1/IKKε-targeting compounds—including TBK1/IKKε-IN-1, GSK319347A, BAY-985, Amlexanox, MRT67307, and BX795—as components of organoid culture media compositions for generating human intestinal, gastric, lung, liver, ovarian, and colorectal tumor organoids [1]. This explicit inclusion in a peer-reviewed patent application demonstrates that TBK1/IKKepsilon-IN-1 has been recognized by independent academic inventors as a suitable tool compound for organoid biology applications alongside established competitors. However, the patent does not provide comparative performance data among the listed inhibitors.

organoid culture human tissue organoid TBK1 inhibitor 3D cell culture intestinal organoid

TBK1/IKKepsilon-IN-1 Supplier-Grade Purity (≥98%) Meets Procurement Benchmarks for Reproducible Biochemical Studies

Commercially sourced TBK1/IKKepsilon-IN-1 is supplied with purity ≥98% as verified by HPLC analysis per vendor Certificate of Analysis . This purity grade is comparable to the supply specifications of leading comparator compounds: MRT67307 is supplied at 99.58% purity , BX795 at 99.92% , and TBK1/IKKε-IN-5 at 99.82% . While TBK1/IKKepsilon-IN-1's ≥98% purity specification meets widely accepted standards for biochemical and cellular assay reproducibility (typically ≥95%), procurement decisions for purity-sensitive applications such as biophysical assays (SPR, ITC, crystallography) or in vivo PK/PD studies may benefit from confirming batch-specific purity with the supplier and considering higher-purity alternatives where sub-1% impurity-driven artifacts are a concern.

compound purity quality control chemical procurement TBK1 inhibitor reproducibility

Transparency Note: Current Limitations in Public Selectivity Profiling Data for TBK1/IKKepsilon-IN-1

At the time of evidence compilation, no comprehensive kinase selectivity panel (e.g., KinomeScan, KINOMEscan, or broad biochemical profiling) has been identified in the public domain for TBK1/IKKepsilon-IN-1. By contrast, BAY-985 has published selectivity data demonstrating >100-fold specificity for TBK1/IKKε over 85% of the kinome, with identified off-targets at FLT3 (IC₅₀ = 123 nM) and RSK4 (IC₅₀ = 276 nM) ; MRT67307 has documented selectivity over IKKα and IKKβ (IC₅₀ >10 µM) but with ULK1/ULK2 liability . The absence of analogous selectivity data for TBK1/IKKepsilon-IN-1 means that inferences regarding its selectivity fingerprint relative to these comparators must rely on scaffold-based reasoning (see Evidence Item 2) rather than direct empirical comparison.

kinase selectivity data transparency TBK1 inhibitor procurement diligence

TBK1/IKKepsilon-IN-1 Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Innate Immune Signaling Studies Requiring Balanced, Concurrent TBK1/IKKε Inhibition Without Target Bias

For investigations of the TRIF-TBK1/IKKε-IRF3/IRF7 signaling axis where functional redundancy between TBK1 and IKKε must be simultaneously blocked, TBK1/IKKepsilon-IN-1 provides a balanced dual potency profile (both IC₅₀ <100 nM; TBK1:IKKε ratio ~1:1) . This contrasts with MRT67307, which at concentrations sufficient to inhibit TBK1 (IC₅₀ 19 nM) leaves IKKε substantially under-inhibited (IC₅₀ 160 nM, 8.4-fold weaker) , potentially permitting compensatory IKKε-mediated signaling that may confound pathway analysis.

Human Tissue Organoid Culture Systems Using TBK1/IKKε Inhibition for Culture Medium Optimization

TBK1/IKKepsilon-IN-1 has been explicitly named in patent CN120813681A as an eligible TBK1/IKKε inhibitor for human normal tissue and tumor-derived organoid culture media, applicable to intestinal, gastric, lung, liver, ovarian, and colorectal cancer organoid models [1]. Researchers developing or reproducing organoid protocols that incorporate TBK1/IKKε pathway modulation can reference this patent for precedent-supported compound selection, though optimization of concentration and head-to-head comparison with other listed inhibitors (e.g., GSK319347A, BAY-985) within specific organoid contexts remains the user's responsibility.

Chemical Biology Studies Requiring a Non-Aminopyrimidine TBK1/IKKε Chemotype to Avoid PDK1 or ULK Pathway Confounding

For experiments in which aminopyrimidine-associated off-target activities must be excluded—specifically PDK1 inhibition (BX795 IC₅₀ = 6 nM) or autophagy pathway modulation via ULK1/ULK2 (MRT67307 IC₅₀ = 45 and 38 nM, respectively)—TBK1/IKKepsilon-IN-1's furo[3,2-b]pyridine scaffold offers a structurally differentiated alternative . While the absence of ULK/PDK1 off-target data for TBK1/IKKepsilon-IN-1 does not confirm selectivity, the distinct chemotype provides a rational basis for scaffold-based selection when aminopyrimidine-related pharmacology is a known experimental confound.

Procurement for Biochemical Assay Development Where Scaffold Diversity Adds Portfolio Value

In kinase inhibitor screening cascades or assay development programs where chemical diversity across screening decks is valued to maximize the probability of identifying selective chemical matter, TBK1/IKKepsilon-IN-1 contributes a furo[3,2-b]pyridine scaffold distinct from the aminopyrimidine-based inhibitors (MRT67307, BX795) that dominate the TBK1/IKKε tool compound landscape . Its well-defined patent provenance (US20160376283 A1, Compound 274, Example 60) and commercial availability at ≥98% purity facilitate reproducible procurement for hit validation and counter-screening applications.

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